molecular formula C22H24N2O B5193667 3-{1-[(4-methoxy-1-naphthyl)methyl]-2-piperidinyl}pyridine

3-{1-[(4-methoxy-1-naphthyl)methyl]-2-piperidinyl}pyridine

Cat. No. B5193667
M. Wt: 332.4 g/mol
InChI Key: NAHNPQKHHDCWMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{1-[(4-methoxy-1-naphthyl)methyl]-2-piperidinyl}pyridine, also known as MPP, is a chemical compound that has been studied extensively in the field of neuroscience. MPP is a selective antagonist of the α7 nicotinic acetylcholine receptor, which plays an important role in cognitive function, learning, and memory.

Scientific Research Applications

3-{1-[(4-methoxy-1-naphthyl)methyl]-2-piperidinyl}pyridine has been widely used in scientific research to study the role of the α7 nicotinic acetylcholine receptor in various physiological processes. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. 3-{1-[(4-methoxy-1-naphthyl)methyl]-2-piperidinyl}pyridine has also been used to investigate the role of the α7 nicotinic acetylcholine receptor in inflammation, pain, and addiction.

Mechanism of Action

3-{1-[(4-methoxy-1-naphthyl)methyl]-2-piperidinyl}pyridine acts as a selective antagonist of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is highly expressed in the brain. By blocking the receptor, 3-{1-[(4-methoxy-1-naphthyl)methyl]-2-piperidinyl}pyridine inhibits the release of neurotransmitters such as dopamine, acetylcholine, and glutamate, which are involved in cognitive function and memory.
Biochemical and Physiological Effects:
3-{1-[(4-methoxy-1-naphthyl)methyl]-2-piperidinyl}pyridine has been shown to have a number of biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. 3-{1-[(4-methoxy-1-naphthyl)methyl]-2-piperidinyl}pyridine has also been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. In addition, 3-{1-[(4-methoxy-1-naphthyl)methyl]-2-piperidinyl}pyridine has been shown to reduce addiction-related behaviors in animal models of drug addiction.

Advantages and Limitations for Lab Experiments

One advantage of using 3-{1-[(4-methoxy-1-naphthyl)methyl]-2-piperidinyl}pyridine in lab experiments is that it is a highly selective antagonist of the α7 nicotinic acetylcholine receptor, which allows for precise manipulation of the receptor. However, one limitation of using 3-{1-[(4-methoxy-1-naphthyl)methyl]-2-piperidinyl}pyridine is that it may have off-target effects on other receptors, which can complicate the interpretation of results.

Future Directions

There are several future directions for research on 3-{1-[(4-methoxy-1-naphthyl)methyl]-2-piperidinyl}pyridine. One area of research is to investigate the role of the α7 nicotinic acetylcholine receptor in other physiological processes, such as immune function and metabolism. Another area of research is to develop more selective and potent antagonists of the α7 nicotinic acetylcholine receptor, which could have therapeutic potential for a variety of neurological and psychiatric disorders. Finally, research on 3-{1-[(4-methoxy-1-naphthyl)methyl]-2-piperidinyl}pyridine could be extended to human studies to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 3-{1-[(4-methoxy-1-naphthyl)methyl]-2-piperidinyl}pyridine involves the reaction of 4-methoxy-1-naphthaldehyde with 2-piperidinylmagnesium bromide, followed by the reaction of the resulting intermediate with pyridine-2-carboxylic acid. The final product is obtained through purification by column chromatography.

properties

IUPAC Name

3-[1-[(4-methoxynaphthalen-1-yl)methyl]piperidin-2-yl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O/c1-25-22-12-11-18(19-8-2-3-9-20(19)22)16-24-14-5-4-10-21(24)17-7-6-13-23-15-17/h2-3,6-9,11-13,15,21H,4-5,10,14,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHNPQKHHDCWMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)CN3CCCCC3C4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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